benzothiophene-6-sulfonyl chloride
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Overview
Description
benzothiophene-6-sulfonyl chloride is an organosulfur compound with the molecular formula C8H5ClO2S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: benzothiophene-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of benzo[b]thiophene using chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of benzo[b]thiophene-6-sulfonyl chloride may involve large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: benzothiophene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Thiols: Produced through reduction reactions.
Scientific Research Applications
benzothiophene-6-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming sulfonamide bonds, which are crucial in many biological and chemical processes .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, modifying their activity through the formation of covalent bonds. This interaction can inhibit or enhance the function of specific molecular targets, contributing to its therapeutic potential .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-sulfonyl chloride
- Benzo[b]thiophene-3-sulfonyl chloride
- Benzo[b]thiophene-4-sulfonyl chloride
Comparison: While these compounds share a similar core structure, the position of the sulfonyl chloride group significantly influences their reactivity and applications. benzothiophene-6-sulfonyl chloride is unique due to its specific substitution pattern, which can affect its chemical behavior and biological activity .
Biological Activity
Benzothiophene-6-sulfonyl chloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
This compound features a sulfonyl chloride functional group, making it highly electrophilic and reactive towards nucleophiles. This reactivity facilitates the formation of covalent bonds with biomolecules, such as proteins and enzymes, which can modify their activity. The compound is primarily utilized in the synthesis of sulfonamides and other derivatives that possess significant biological activities.
Mechanisms of Action:
- Nucleophilic Attack: The sulfonyl chloride group readily undergoes nucleophilic attack, leading to the formation of sulfonamide bonds that are crucial for various biological processes.
- Modification of Biomolecules: It can interact with amino groups in proteins and peptides, altering their structure and function through stable linkages.
Antimicrobial Properties
Research indicates that this compound derivatives exhibit promising antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, including strains like Staphylococcus aureus at concentrations as low as 19 parts per million .
Anticancer Activity
Benzothiophene derivatives have been evaluated for their anticancer properties across various cancer cell lines. Notable findings include:
- Cytotoxicity: Compounds derived from this compound demonstrated potent cytotoxic effects against lung cancer cell lines (e.g., A549) with GI50 values ranging from 17.9 to 52.3 nM .
- Mechanistic Insights: The mechanism involves interactions with tubulin, leading to mitotic disruption and apoptosis in cancer cells. This was evidenced by immunofluorescence studies showing altered tubulin patterns following treatment .
Case Studies and Research Findings
Applications in Drug Development
The unique chemical properties of this compound make it a valuable scaffold for drug development:
- Pharmaceuticals: It serves as an intermediate in the synthesis of novel drugs with anti-inflammatory and anticancer properties.
- Bioconjugates: The compound is also utilized in modifying biomolecules for the study of their structure-function relationships, enhancing our understanding of various biological systems.
Properties
IUPAC Name |
1-benzothiophene-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFFTKZMMZJDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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